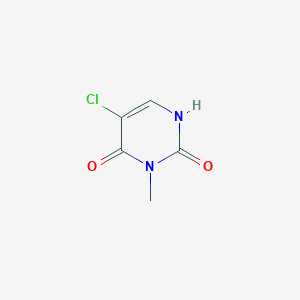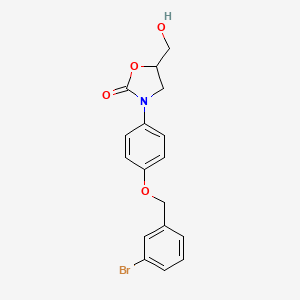![molecular formula C22H15N3OS B12915646 3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one CAS No. 82450-41-7](/img/structure/B12915646.png)
3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core structure, which is fused with a benzothiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid derivatives under acidic or basic conditions to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinazolinone N-oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a monoamine oxidase inhibitor, which could be useful in the treatment of neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease.
Anti-Cancer Research: Studies have indicated that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines, making it a candidate for anti-cancer drug development.
Anti-Infective Agents: The compound has demonstrated antibacterial and antifungal activities, suggesting its potential use in developing new anti-infective agents.
Wirkmechanismus
The mechanism of action of 3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This results in increased levels of these neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative and mood disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylbenzo[d]thiazole derivatives: These compounds also exhibit monoamine oxidase inhibitory activity and have been studied for their potential therapeutic applications.
Thiazole-based pyrazoles: These compounds have shown anti-infective and anti-cancer properties similar to 3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one.
Uniqueness
This compound is unique due to its specific structural features that confer distinct biological activities. The fusion of the quinazolinone and benzothiazole moieties provides a versatile scaffold for the development of novel therapeutic agents with diverse pharmacological properties.
Eigenschaften
CAS-Nummer |
82450-41-7 |
|---|---|
Molekularformel |
C22H15N3OS |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
3-(5-methyl-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H15N3OS/c1-14-11-12-19-18(13-14)24-22(27-19)25-20(15-7-3-2-4-8-15)23-17-10-6-5-9-16(17)21(25)26/h2-13H,1H3 |
InChI-Schlüssel |
RXMKKAQWFNJEGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915568.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
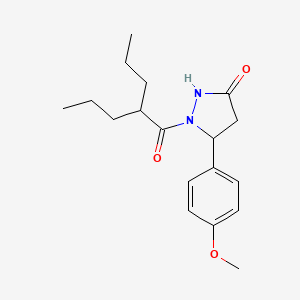
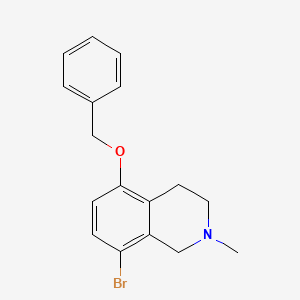

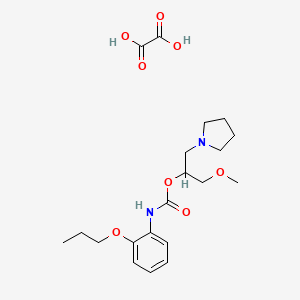



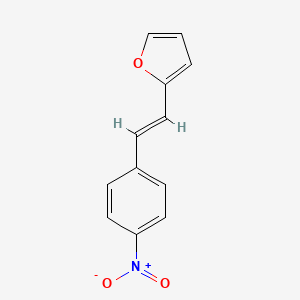
![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)
